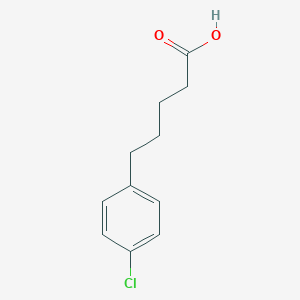

5-(4-Chlorophenyl)pentanoic acid

Description

BenchChem offers high-quality 5-(4-Chlorophenyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYNOIVMWZJAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Chlorophenyl)pentanoic Acid

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 5-(4-Chlorophenyl)pentanoic acid, a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen synthetic strategy, offering researchers and drug development professionals a robust and reproducible protocol. The synthesis is approached via a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. Full characterization of the final compound using modern spectroscopic and analytical techniques is detailed, providing a complete framework for validation.

Introduction and Strategic Rationale

Arylalkanoic acids are a privileged scaffold in drug discovery, forming the core of numerous active pharmaceutical ingredients (APIs), particularly in the anti-inflammatory class. The compound 5-(4-Chlorophenyl)pentanoic acid serves as a key intermediate for more complex molecular targets. Its structure combines a lipophilic chlorophenyl group with a flexible pentanoic acid chain, making it an attractive fragment for probing receptor binding pockets.

The primary challenge in synthesizing this molecule is the direct alkylation of chlorobenzene, which is prone to rearrangements and polysubstitution under standard Friedel-Crafts alkylation conditions. To circumvent this, a more controlled and reliable strategy is employed: a Friedel-Crafts acylation followed by the reduction of the resulting ketone. This two-step process ensures the formation of the desired linear alkyl chain at the para position of the chlorobenzene ring.[1][2]

Synthetic Pathway Overview

The synthesis is executed in two primary stages, starting from commercially available chlorobenzene and glutaric anhydride.

-

Friedel-Crafts Acylation: Chlorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride) to form the intermediate keto-acid, 4-(4-chlorobenzoyl)butanoic acid.

-

Clemmensen Reduction: The carbonyl group of the intermediate is subsequently reduced to a methylene group using zinc amalgam and concentrated hydrochloric acid to yield the final product, 5-(4-Chlorophenyl)pentanoic acid.[3]

Figure 1: Overall synthetic workflow for 5-(4-Chlorophenyl)pentanoic acid.

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorobenzoyl)butanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] An acylium ion is generated from glutaric anhydride and the Lewis acid catalyst, AlCl₃. This potent electrophile then attacks the electron-rich chlorobenzene ring. The chloro-substituent is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.

Caption: Mechanism of Friedel-Crafts Acylation.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Chlorobenzene | 112.56 | 100 mL | ~0.98 |

| Glutaric Anhydride | 114.10 | 25.0 g | 0.22 |

| Anhydrous AlCl₃ | 133.34 | 64.0 g | 0.48 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 6M Hydrochloric Acid | - | 250 mL | - |

| Deionized Water | - | As needed | - |

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add chlorobenzene (100 mL) and glutaric anhydride (25.0 g, 0.22 mol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Under a steady stream of nitrogen, add anhydrous aluminum chloride (64.0 g, 0.48 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The mixture will become a thick, dark slurry.

-

Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The organic layer (chlorobenzene) will separate. The product is largely insoluble and will precipitate. If an organic solvent like DCM is needed to facilitate transfer, it can be added at this stage.

-

Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The excess chlorobenzene will also be removed.

-

The resulting crude solid is recrystallized from an ethanol/water mixture to yield 4-(4-chlorobenzoyl)butanoic acid as a white crystalline solid.

Step 2: Synthesis of 5-(4-Chlorophenyl)pentanoic acid via Clemmensen Reduction

The Clemmensen reduction effectively converts aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[1] The reaction utilizes zinc amalgam (Zn(Hg)) to prevent the formation of hydrogen gas, which would otherwise be produced from zinc reacting with HCl.[5] This method is ideal for substrates, like our keto-acid intermediate, that are stable in strong acid.[3]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| 4-(4-chlorobenzoyl)butanoic acid | 226.65 | 20.0 g | 0.088 |

| Zinc, mossy | 65.38 | 50.0 g | 0.76 |

| Mercuric(II) chloride (HgCl₂) | 271.52 | 5.0 g | 0.018 |

| Concentrated HCl (37%) | - | 80 mL | - |

| Toluene | - | 60 mL | - |

| Deionized Water | - | 40 mL | - |

Procedure:

-

Preparation of Zinc Amalgam: In a large beaker, add mossy zinc (50.0 g) to a solution of mercuric(II) chloride (5.0 g) in 50 mL of deionized water and 2.5 mL of concentrated HCl. Swirl the mixture for 5-10 minutes. The zinc will acquire a silvery sheen. Decant the aqueous solution and wash the freshly prepared amalgam with water.

-

Reduction: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared zinc amalgam, deionized water (40 mL), concentrated HCl (80 mL), toluene (60 mL), and the 4-(4-chlorobenzoyl)butanoic acid (20.0 g, 0.088 mol).

-

Heat the mixture to a vigorous reflux with stirring. The reaction is typically complete in 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, decant the liquid from the excess zinc amalgam.

-

Transfer the liquid to a separatory funnel. Separate the toluene layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

-

Combine all organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from hexanes or an acetone/water mixture to afford 5-(4-Chlorophenyl)pentanoic acid as a white solid.

Characterization of 5-(4-Chlorophenyl)pentanoic acid

Comprehensive analytical techniques are required to confirm the identity, structure, and purity of the final compound.

Physical Properties:

| Property | Observed Value |

| Physical Form | White to off-white solid[6] |

| Molecular Formula | C₁₁H₁₃ClO₂[7] |

| Molecular Weight | 212.67 g/mol [7][8] |

| Purity (Typical) | >95%[6] |

| Storage | Sealed in dry, room temperature[9] |

Spectroscopic Data (Predicted)

Note: The following data are predicted based on the known structure and typical spectroscopic values for similar functional groups. Experimental values should be obtained for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): (Solvent: CDCl₃, 400 MHz)

-

δ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchanges with D₂O.

-

δ 7.25 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.

-

δ 7.15 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkyl chain.

-

δ 2.60 ppm (t, J=7.5 Hz, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

δ 2.35 ppm (t, J=7.0 Hz, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).

-

δ 1.65-1.75 ppm (m, 4H): Two central methylene groups in the alkyl chain (-CH₂-CH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Solvent: CDCl₃, 100 MHz)

-

δ 179-181 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ 139-141 ppm: Aromatic carbon attached to the alkyl chain (C-Ar).

-

δ 131-133 ppm: Aromatic carbon attached to the chlorine atom (Cl-C-Ar).

-

δ 129-131 ppm: Aromatic carbons ortho to the alkyl chain (CH-Ar).

-

δ 128-129 ppm: Aromatic carbons ortho to the chlorine atom (CH-Ar).

-

δ 34-36 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

δ 33-35 ppm: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).

-

δ 30-32 ppm: Central methylene carbon beta to the ring.

-

δ 24-26 ppm: Central methylene carbon beta to the carboxyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet, cm⁻¹)

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1490 cm⁻¹: Aromatic C=C stretch.

-

~1090 cm⁻¹: C-Cl stretch.

-

~830 cm⁻¹: C-H out-of-plane bend for a 1,4-disubstituted (para) aromatic ring.

MS (Mass Spectrometry): (Electron Ionization, EI)

-

m/z 212/214: Molecular ion (M⁺) and M+2 isotope peak in a ~3:1 ratio, characteristic of a single chlorine atom.

-

Key Fragments: Loss of H₂O, loss of COOH, and benzylic cleavage.

Safety and Handling

-

General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Specific Hazards:

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns.

-

Mercuric(II) Chloride (HgCl₂): Highly toxic. Handle with extreme care and dispose of mercury-containing waste according to institutional protocols.

-

5-(4-Chlorophenyl)pentanoic acid: May cause skin, eye, and respiratory irritation. GHS hazard statements include H302, H315, H319, H335.[6]

-

Conclusion

This guide outlines a reliable and well-established synthetic route for producing 5-(4-Chlorophenyl)pentanoic acid with high purity. The two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction provides a controlled method for synthesizing this valuable arylalkanoic acid. The detailed protocols and characterization data serve as a comprehensive resource for researchers in synthetic chemistry and drug development, ensuring reproducibility and validation of the target compound.

References

-

PubChem. 5-(4-Methylphenyl)pentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Tiekink, E. R., & Sirajuddin, M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. Available from: [Link]

-

PubChem. 3-(4-Chlorophenyl)pentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1803–1821. Available from: [Link]

-

Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

-

NIST. Pentanoic acid. National Institute of Standards and Technology. Available from: [Link]

-

Wikipedia. Clemmensen reduction. Wikimedia Foundation. Available from: [Link]

-

Wikipedia. Wolff–Kishner reduction. Wikimedia Foundation. Available from: [Link]

-

Liu, X. F., Pan, L. L., Ma, Y. M., Wang, Z. R., & Li, W. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(10), 8313–8322. Available from: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Chemistry LibreTexts. Clemmensen Reduction. Available from: [Link]

-

Veselovska, O., Tolmachev, A., & Myronchuk, V. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(25), 17799. Available from: [Link]

-

BYJU'S. Wolff Kishner reduction mechanism. Available from: [Link]

-

SlidePlayer. CLEMMENSEN REDUCTION. Available from: [Link]

-

Organic Chemistry Explained. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. Available from: [Link]

-

BYJU'S. Clemmensen Reduction reaction. Available from: [Link]

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. 5-(4-Chlorophenyl)pentanoic acid | 161725-12-8 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-(4-Chlorophenyl)pentanoic acid | C11H13ClO2 | CID 23456916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 161725-12-8|5-(4-Chlorophenyl)pentanoic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Physicochemical Properties of 5-(4-Chlorophenyl)pentanoic Acid

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of 5-(4-Chlorophenyl)pentanoic acid (CAS No. 161725-12-8). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data with established scientific principles to offer field-proven insights. Key parameters such as lipophilicity (logP), acidity (pKa), and solubility are examined in detail, supported by validated methodologies for their experimental determination. The narrative emphasizes the causal relationships between these properties and their practical implications in experimental design, from chemical synthesis to early-stage pharmaceutical profiling.

Chemical Identity and Structure

5-(4-Chlorophenyl)pentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a para-substituted chlorophenyl ring. This structure imparts significant lipophilicity while retaining an ionizable functional group, making its physicochemical profile of particular interest in medicinal chemistry and materials science.

| Identifier | Value | Source |

| CAS Number | 161725-12-8 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| IUPAC Name | 5-(4-chlorophenyl)pentanoic acid | N/A |

| Canonical SMILES | O=C(O)CCCCC1=CC=C(Cl)C=C1 | [1] |

| InChI Key | UYYNOIVMWZJAJV-UHFFFAOYSA-N | |

| Physical Form | Solid, powder at room temperature |

Core Physicochemical Properties

The utility and behavior of 5-(4-Chlorophenyl)pentanoic acid in any application are fundamentally governed by its physicochemical properties. The following table summarizes the most critical parameters.

| Property | Value | Type | Remarks |

| Melting Point | Data not available | Experimental | Requires experimental determination. |

| logP (o/w) | ~3.14 | Computed | Indicates significant lipophilicity.[1] |

| pKa | 4.7 - 4.9 | Estimated | The compound is a weak acid. |

| Aqueous Solubility | Very Low | Predicted | Predicted based on high logP value. |

| TPSA | 37.3 Ų | Computed | Topological Polar Surface Area.[1] |

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). For 5-(4-Chlorophenyl)pentanoic acid, the computed logP value of approximately 3.14 signifies that it is substantially more soluble in a nonpolar solvent like octanol than in water.[1]

Expert Insight: A logP in this range is highly consequential for drug development. It suggests the molecule may readily cross lipid-rich biological membranes, such as the blood-brain barrier, a key consideration for central nervous system (CNS) drug candidates. However, this high lipophilicity is also a direct cause of its poor aqueous solubility, presenting significant challenges for formulation and administration. In chemical synthesis, this property dictates the choice of nonpolar organic solvents for reactions and purification steps like crystallization or chromatography.

Acidity (pKa)

The acid dissociation constant (pKa) indicates the strength of an acid in solution. While no experimental pKa value is published for this specific molecule, a reliable estimation can be made based on its structure. The parent molecule, pentanoic acid, has a pKa of approximately 4.8. The electron-withdrawing chloro-substituent is located on the distant phenyl ring, and its inductive effect on the carboxylic acid group is negligible due to the insulating pentyl chain. Therefore, the pKa of 5-(4-Chlorophenyl)pentanoic acid is estimated to be in the range of 4.7 to 4.9 .

Expert Insight: This pKa value indicates that at physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This ionization dramatically increases the polarity of the molecule and its affinity for aqueous environments. This pH-dependent "switch" is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the neutral, protonated form may be absorbed in the acidic environment of the stomach (pH 1.5-3.5), while the charged, deprotonated form will dominate in the intestines and bloodstream, impacting protein binding and receptor interactions.

Solubility

Causality: The molecule's low aqueous solubility in its neutral state is a direct consequence of the large, nonpolar chlorophenyl and pentyl components, which dominate the small, polar carboxylic acid group. However, its solubility is highly pH-dependent. In basic solutions (pH > 6), where it converts to its carboxylate salt, aqueous solubility will increase significantly. Conversely, it is expected to be readily soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.

The Interplay of Properties in a Research Context

The core physicochemical properties do not exist in isolation. Their interplay is a determining factor in the design and success of experiments, particularly in drug discovery and process chemistry.

Sources

An In-depth Technical Guide to 5-(4-Chlorophenyl)pentanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)pentanoic acid, a valuable building block in medicinal chemistry. We will delve into its chemical identity, synthesis, analytical characterization, and its emerging significance in the development of novel therapeutic agents.

Core Identification and Chemical Properties

5-(4-Chlorophenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid chain substituted with a 4-chlorophenyl group at the 5-position.

CAS Number: 161725-12-8[1][2][3][4]

Molecular Structure:

The molecular structure of 5-(4-Chlorophenyl)pentanoic acid is characterized by a chlorobenzene ring connected to a five-carbon aliphatic chain terminating in a carboxylic acid group.

Molecular Formula: C₁₁H₁₃ClO₂[4]

SMILES: O=C(O)CCCCC1=CC=C(Cl)C=C1[4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 212.67 g/mol | [4] |

| Physical Form | Solid, powder | [3] |

| Storage | Sealed in a dry place at room temperature. | |

| Purity | Typically ≥95% | [3] |

Strategic Synthesis Pathway

The synthesis of 5-(4-Chlorophenyl)pentanoic acid is a multi-step process that leverages fundamental organic reactions. A logical and efficient synthetic route involves a two-step sequence: a Friedel-Crafts acylation followed by a ketone reduction. This approach is favored due to the ready availability of the starting materials and the robustness of the reactions.

Synthesis Workflow Overview

Caption: Applications of 5-(4-Chlorophenyl)pentanoic acid in drug discovery.

Safety and Handling

As with all laboratory chemicals, 5-(4-Chlorophenyl)pentanoic acid should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

5-(4-Chlorophenyl)pentanoic acid is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives, particularly in the areas of oncology and virology, underscores its importance for further investigation and application in medicinal chemistry. This guide provides a foundational understanding for researchers to effectively utilize this compound in their drug development endeavors.

References

- Clemmensen Reduction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.

- Martin, E. L. The Clemmensen Reduction. Org. React.1942, 1, 155-209.

- Todd, D. The Wolff-Kishner Reduction. Org. React.1948, 4, 378-422.

- Chen, Z., et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules2010, 15, 9046-9056.

- Moussa, S. A., et al. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Med. Chem.2018, 10, 1685-1704.

-

Human Metabolome Database. 5-Aminopentanoic acid. ([Link])

-

SpectraBase. (R,S)-5-AMINO-3-(4-CHLOROPHENYL)-PENTANOIC-ACID-HYDROCHLORIDE. ([Link])

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. ([Link])

Sources

A Comprehensive Spectroscopic and Methodological Guide to 5-(4-Chlorophenyl)pentanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is a foundational pillar of scientific integrity and innovation. This guide provides an in-depth technical analysis of the spectroscopic properties of 5-(4-Chlorophenyl)pentanoic acid, a compound of interest in medicinal chemistry and materials science. As researchers and scientists, our ability to definitively identify and characterize such molecules is paramount. This document serves as a practical, field-proven resource, moving beyond mere data presentation to offer insights into the causality behind experimental choices and the logic of spectral interpretation.

5-(4-Chlorophenyl)pentanoic acid, with the molecular formula C₁₁H₁₃ClO₂, presents a unique combination of an aromatic ring substituted with an electron-withdrawing chlorine atom and a flexible pentanoic acid chain. This structure gives rise to a distinct spectroscopic fingerprint, which we will explore in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, providing not only the spectral data but also the detailed experimental protocols necessary for its acquisition and the expert interpretation required for its unambiguous assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following numbering scheme for the atoms in 5-(4-Chlorophenyl)pentanoic acid will be used throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy

Predicted Data:

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1' | ~12.0 | broad singlet | 1H | - |

| H-2', H-6' | ~7.28 | doublet | 2H | ~8.5 |

| H-3', H-5' | ~7.15 | doublet | 2H | ~8.5 |

| H-2 | ~2.60 | triplet | 2H | ~7.5 |

| H-5 | ~2.35 | triplet | 2H | ~7.5 |

| H-3, H-4 | ~1.65 | multiplet | 4H | - |

Interpretation and Causality:

The ¹H NMR spectrum of 5-(4-Chlorophenyl)pentanoic acid is characterized by distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

-

Carboxylic Acid Proton (H-1'): The most downfield signal, typically appearing as a broad singlet around 12.0 ppm, is characteristic of a carboxylic acid proton.[1] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent. The significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects from the carbonyl group.

-

Aromatic Protons (H-2', H-6' and H-3', H-5'): The aromatic region of the spectrum is expected to show a classic AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the chlorine atom (H-2', H-6') are predicted to be slightly more deshielded (~7.28 ppm) than the protons meta to the chlorine (H-3', H-5', ~7.15 ppm) due to the electron-withdrawing nature of the halogen.[2][3] The coupling between these adjacent aromatic protons results in the characteristic doublet splitting pattern with a coupling constant (J) of approximately 8.5 Hz.

-

Aliphatic Protons (H-2, H-3, H-4, H-5): The protons of the pentanoic acid chain give rise to signals in the upfield region of the spectrum.

-

The protons on the carbon adjacent to the aromatic ring (H-2) are benzylic and are therefore deshielded to around 2.60 ppm.[3] They appear as a triplet due to coupling with the two neighboring protons on C-3.

-

The protons on the carbon alpha to the carbonyl group (H-5) are also deshielded, appearing as a triplet around 2.35 ppm, due to the electron-withdrawing effect of the carboxylic acid group.

-

The protons on the central methylene groups (H-3 and H-4) are the most shielded and their signals overlap to form a complex multiplet around 1.65 ppm.

-

¹³C NMR Spectroscopy

Predicted Data:

| Carbon | Chemical Shift (δ, ppm) |

| C-11 (C=O) | ~179.5 |

| C-1' | ~140.0 |

| C-4' | ~131.5 |

| C-3', C-5' | ~129.5 |

| C-2', C-6' | ~128.5 |

| C-2 | ~35.0 |

| C-5 | ~33.5 |

| C-3 | ~30.5 |

| C-4 | ~24.0 |

Interpretation and Causality:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Carbonyl Carbon (C-11): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a predicted chemical shift of around 179.5 ppm.[1] This significant downfield shift is a hallmark of carboxylic acid functionalities.

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons resonate in the typical range of 120-145 ppm.

-

The quaternary carbon attached to the pentanoic acid chain (C-1') is predicted to be at ~140.0 ppm.

-

The carbon bearing the chlorine atom (C-4') is also deshielded to around 131.5 ppm.

-

The protonated aromatic carbons (C-2', C-3', C-5', C-6') appear in the region of 128-130 ppm. Due to the symmetry of the para-substituted ring, C-2' and C-6' are equivalent, as are C-3' and C-5'.

-

-

Aliphatic Carbons (C-2 to C-5): The sp³ hybridized carbons of the pentyl chain appear in the upfield region of the spectrum. The chemical shifts are influenced by their proximity to the electron-withdrawing aromatic ring and carboxylic acid group. The benzylic carbon (C-2) and the carbon alpha to the carbonyl (C-5) are the most deshielded of the aliphatic carbons.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 5-(4-Chlorophenyl)pentanoic acid.

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond) is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

- Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

2. Sample Analysis: [4] * Place a small amount of the solid 5-(4-Chlorophenyl)pentanoic acid onto the center of the ATR crystal.

- Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

3. Data Processing and Cleaning:

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

- After analysis, clean the ATR crystal and anvil thoroughly with a solvent-dampened cloth to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation. [5][6] Predicted Fragmentation Pattern:

The mass spectrum of 5-(4-Chlorophenyl)pentanoic acid is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak will appear at m/z 212 and 214 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a compound containing one chlorine atom.

-

Key Fragment Ions:

-

m/z 177: Loss of a chlorine atom (•Cl).

-

m/z 167: Loss of the carboxyl group (•COOH).

-

m/z 152: McLafferty rearrangement, a characteristic fragmentation of carboxylic acids, leading to the loss of propene (C₃H₆).

-

m/z 139: Benzylic cleavage, resulting in the formation of the chlorotropylium ion.

-

m/z 111: Loss of the pentanoic acid chain, leaving the chlorophenyl cation.

-

m/z 60: The McLafferty rearrangement product, the enol of acetic acid radical cation.

-

Interpretation and Causality:

-

Benzylic Cleavage: The bond between the C2 and C3 carbons is a benzylic position, and cleavage at this point is a favored fragmentation pathway for alkylbenzenes. This would lead to the formation of a resonance-stabilized chlorotropylium ion at m/z 139/141. [7][8]

-

McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement. [8][9]In this case, a hydrogen atom from C4 is transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, resulting in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 152/154. The other product of this rearrangement is the enol of acetic acid radical cation at m/z 60.

-

Alpha-Cleavage: Cleavage of the bond between C4 and C5 (alpha to the carbonyl group) can lead to the loss of a butyl radical, but this is generally less favorable than the McLafferty rearrangement.

-

Loss of Functional Groups: The loss of the entire carboxylic acid group (•COOH) or just the hydroxyl radical (•OH) are also common fragmentation pathways for carboxylic acids.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for analyzing a solid sample like 5-(4-Chlorophenyl)pentanoic acid using a GC-MS system with an EI source.

1. Sample Preparation:

- Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Instrument Setup:

- Gas Chromatograph (GC):

- Install an appropriate capillary column (e.g., a non-polar column like a DB-5ms).

- Set the injection port temperature (e.g., 250 °C).

- Program the oven temperature ramp (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

- Set the carrier gas (helium) flow rate.

- Mass Spectrometer (MS):

- Set the ion source temperature (e.g., 230 °C).

- Set the electron energy to 70 eV.

- Set the mass range to be scanned (e.g., m/z 40-400).

3. Data Acquisition:

- Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

- The GC will separate the components of the sample, and as 5-(4-Chlorophenyl)pentanoic acid elutes from the column, it will enter the MS ion source.

- The mass spectrometer will acquire mass spectra across the entire chromatographic peak.

4. Data Analysis:

- Examine the total ion chromatogram (TIC) to identify the peak corresponding to 5-(4-Chlorophenyl)pentanoic acid.

- Extract the mass spectrum from this peak.

- Analyze the molecular ion and the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for 5-(4-Chlorophenyl)pentanoic acid, along with detailed experimental protocols and expert interpretations. The presented data and methodologies offer a robust framework for the unambiguous characterization of this molecule. By understanding the causal relationships between molecular structure and spectral features, researchers can approach the analysis of this and related compounds with a higher degree of confidence and scientific rigor. The protocols provided herein are intended to serve as a practical starting point for laboratory work, while the spectral interpretations offer insights into the fundamental principles of spectroscopic analysis.

References

-

MolView. (n.d.). MolView. Retrieved January 15, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 15, 2026, from [Link]

-

ChemEd DL. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 15, 2026, from [Link]

-

UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 15, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 15, 2026, from [Link]

-

UCLA, Department of Chemistry and Biochemistry. (n.d.). IR: carboxylic acids. Retrieved January 15, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 15, 2026, from [Link]

-

Scientific Instrument Services. (n.d.). Mass Spectrum Generator. Retrieved January 15, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 15, 2026, from [Link]

-

Papadimou, E., et al. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Applied Sciences, 11(1), 31. [Link]

-

McGill, J. A., et al. (2024). Predicting Infrared Spectra with Message Passing Neural Networks. arXiv. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 15, 2026, from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

-

McGill, J. A., et al. (2022). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved January 15, 2026, from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 15, 2026, from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved January 15, 2026, from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 15, 2026, from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved January 15, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 15, 2026, from [Link]

-

Structural Biology Platform, Université de Sherbrooke. (n.d.). Welcome to the NMR tutorials - Analyzing NMR data. Retrieved January 15, 2026, from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 15, 2026, from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. Retrieved January 15, 2026, from [Link]

-

American Chemical Society. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2010-2015. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 15, 2026, from [Link]

-

bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. Retrieved January 15, 2026, from [Link]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 15, 2026, from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 15, 2026, from [Link]

-

Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

-

ChemDoodle. (n.d.). Demos > Simulate NMR and MS. Retrieved January 15, 2026, from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved January 15, 2026, from [Link]

-

University of Illinois Urbana-Champaign, School of Chemical Sciences. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 15, 2026, from [Link]

-

Chem Is Try. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 15, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. youtube.com [youtube.com]

Solubility and Stability of 5-(4-Chlorophenyl)pentanoic Acid: A Comprehensive Guide for Drug Development

An In-depth Technical Guide

Abstract

5-(4-Chlorophenyl)pentanoic acid is a molecule of interest within pharmaceutical research, possessing a structure that presents distinct challenges and opportunities in drug development. Its physicochemical properties, particularly solubility and stability, are paramount to its successful formulation and therapeutic efficacy. This technical guide provides an in-depth analysis of these critical attributes. We explore the theoretical and practical aspects of the compound's solubility in various solvent systems and delineate its stability profile under forced degradation conditions. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, predictive degradation pathways, and the scientific rationale underpinning the analytical strategies required to characterize this compound effectively.

Introduction: The Imperative of Physicochemical Characterization

The journey of a candidate molecule from discovery to a viable drug product is fundamentally governed by its intrinsic physicochemical properties. Among these, solubility and stability stand as the two most critical pillars that dictate bioavailability, manufacturability, and shelf-life. 5-(4-Chlorophenyl)pentanoic acid, with its moderately lipophilic character conferred by the chlorophenyl ring and the pentanoic acid chain, alongside the ionizable carboxylic acid group, presents a classic case study in balancing these properties.

-

Solubility directly influences the dissolution rate and extent of absorption of a drug substance, thereby controlling its therapeutic onset and overall exposure. Poor aqueous solubility is a leading cause of failure in the drug development pipeline.

-

Stability determines the integrity of the active pharmaceutical ingredient (API) over time and under various environmental conditions (e.g., pH, light, temperature, oxygen).[1] Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities.[2]

This guide is structured to provide a senior scientist's perspective on evaluating these properties for 5-(4-Chlorophenyl)pentanoic acid, moving from its fundamental molecular characteristics to detailed, actionable experimental workflows.

Core Physicochemical Properties

A thorough understanding of the molecule's inherent properties is the foundation for predicting its behavior. The structure of 5-(4-Chlorophenyl)pentanoic acid—a terminal carboxylic acid on an aliphatic chain attached to a para-substituted chlorinated benzene ring—informs our entire investigation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₂ | [3] |

| Molecular Weight | 212.67 g/mol | [3][4] |

| Physical Form | Powder / Solid | [5] |

| CAS Number | 161725-12-8 | [3][5] |

| Calculated LogP | 3.1 - 3.3 | [3][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3][4] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 (O, O) / 1 (O=C) | [3][4] |

| Rotatable Bonds | 5 | [3] |

The calculated LogP value of ~3.1-3.3 indicates significant lipophilicity, suggesting that while solubility in non-polar organic solvents may be favorable, aqueous solubility will likely be limited. The presence of a single carboxylic acid group (pKa typically ~4-5) provides a handle for pH-dependent solubility enhancement in basic media.

Solubility Profile: From Prediction to Practice

The principle of "like dissolves like" is a useful starting point for predicting solubility. Given its structure, 5-(4-Chlorophenyl)pentanoic acid is expected to exhibit a nuanced solubility profile. The long aliphatic chain and chlorophenyl group favor dissolution in non-polar, lipophilic solvents, while the polar carboxylic acid group allows for interaction with polar protic and aprotic solvents.

Predicted Solubility Trends

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.

-

Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol) and ketones (e.g., acetone) where hydrogen bonding and dipole-dipole interactions can occur.[6]

-

Low Solubility: Expected in non-polar solvents like hexane and heptane, which cannot effectively solvate the polar carboxylic acid head.

-

pH-Dependent Aqueous Solubility: Very low solubility is expected in neutral or acidic water due to the protonated, non-ionized state of the carboxylic acid. Solubility should increase significantly at pH values above the compound's pKa (i.e., pH > 6) as the carboxylate anion is formed.

Experimental Workflow: Solubility Screening

A systematic approach is essential to quantitatively determine the solubility profile. The workflow below outlines a standard screening process.

Caption: A logical workflow for determining compound solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility.

-

Preparation: Add an excess amount of 5-(4-Chlorophenyl)pentanoic acid (e.g., 10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials. Include a range of pharmaceutically relevant solvents (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, propylene glycol, etc.).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Equilibrate for a period sufficient to reach equilibrium (24-72 hours).

-

Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase into the calibration range of a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility (e.g., in mg/mL) by comparing the measured concentration of the diluted sample to a standard curve of the compound.

Stability Profile: Unveiling Degradation Pathways

Stability testing, particularly through forced degradation (or stress testing), is a regulatory requirement and a critical step in drug development.[1][7] These studies are intentionally designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating power of analytical methods.[2][8]

Predicted Degradation Profile

The chemical structure of 5-(4-Chlorophenyl)pentanoic acid suggests several potential degradation pathways under stress conditions.

-

Hydrolytic Degradation: The molecule itself is a carboxylic acid and does not contain typically hydrolyzable groups like esters or amides. Therefore, it is expected to be highly stable to hydrolysis across a wide pH range.[9] The aryl-chloride bond is also generally resistant to hydrolysis under standard forced degradation conditions.

-

Oxidative Degradation: The aliphatic pentanoic acid chain, particularly the carbons adjacent to the phenyl ring or the carboxylic acid, could be susceptible to oxidation. The electron-rich aromatic ring is also a potential site for oxidative attack, although the electron-withdrawing nature of the chlorine atom may offer some protection. Hydrogen peroxide is a commonly used stressing agent for this pathway.[1][9]

-

Photolytic Degradation: The presence of the chlorophenyl chromophore suggests a potential for degradation upon exposure to light, as specified by ICH Q1B guidelines. This could involve homolytic cleavage of the C-Cl bond or other complex photochemical reactions.

-

Thermal Degradation: As a solid, the compound is likely stable at elevated temperatures typical for accelerated stability studies (e.g., 40-60°C). Degradation would likely only occur at temperatures approaching its melting point.

Caption: Predicted degradation pathways for the target molecule.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

-

Stock Solution Preparation: Prepare a stock solution of 5-(4-Chlorophenyl)pentanoic acid in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with water/methanol) should be run in parallel at room temperature and protected from light.

-

Acid Hydrolysis: Mix stock with 0.1 M to 1 M HCl. Incubate at 60-80°C for a set time (e.g., 2, 8, 24 hours).[1]

-

Base Hydrolysis: Mix stock with 0.1 M to 1 M NaOH. Incubate at 60-80°C for a set time.[1]

-

Oxidation: Mix stock with 3-30% H₂O₂. Incubate at room temperature for a set time.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period (e.g., 24-72 hours). Also, heat a solution of the API in a neutral solvent.

-

Photolytic Degradation: Expose a solution of the API (e.g., in quartz cuvettes) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel.

-

-

Sample Quenching & Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with mobile phase.

-

Analyze all samples (including controls) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient method and UV detection).

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Assess peak purity of the parent peak using a photodiode array (PDA) detector.

-

Quantify the relative percentage of any degradation products formed.

-

A mass balance calculation should be performed to ensure that the decrease in the parent compound is accounted for by the formation of degradants.[7]

-

Conclusion and Strategic Implications

The comprehensive characterization of 5-(4-Chlorophenyl)pentanoic acid's solubility and stability is not merely an academic exercise; it is a strategic necessity for successful drug development. This guide demonstrates that the compound is a moderately lipophilic carboxylic acid with predictable, pH-dependent aqueous solubility and a likely robust stability profile, with the primary liabilities being oxidative and photolytic degradation.

Key Takeaways for Development Teams:

-

Formulation Strategy: The low intrinsic aqueous solubility necessitates enabling formulation strategies. For oral delivery, salt formation or formulation in alkaline buffers could be viable approaches to enhance dissolution.

-

Analytical Method Development: Analytical methods must be validated as "stability-indicating," meaning they can resolve the parent peak from all potential degradation products generated during forced degradation studies.

-

Manufacturing and Storage: Given the potential for oxidative and photolytic instability, manufacturing processes may require control over atmospheric oxygen (e.g., nitrogen blanketing), and the final drug product will likely require light-protective packaging.[1]

By applying the principles and protocols outlined in this guide, research and development teams can proactively address the challenges posed by 5-(4-Chlorophenyl)pentanoic acid, paving the way for a more efficient and successful development program.

References

- Sigma-Aldrich. 5-(4-chlorophenyl)pentanoic acid | 161725-12-8.

- BioPharm International.

- MedCrave online.

- ChemScene. 5-(4-Chlorophenyl)pentanoic acid | 161725-12-8.

- PubChem. 5-Bromo-2-(4-chlorophenyl)pentanoic acid | C11H12BrClO2 | CID 46738171.

- ResearchGate.

- International Journal of Pharmaceutical Sciences Review and Research.

- NIH.

- Sigma-Aldrich. 5-(4-chlorophenyl)pentanoic acid | 161725-12-8.

- PubChem. 3-(4-Chlorophenyl)pentanoic acid | C11H13ClO2 | CID 23456916.

- Sigma-Aldrich. 5-(4-chlorophenyl)pentanoic acid | 161725-12-8.

- Sigma-Aldrich. Solvent Miscibility Table.

- ACS Publications. Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-(4-Chlorophenyl)pentanoic acid | C11H13ClO2 | CID 23456916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-chlorophenyl)pentanoic acid | 161725-12-8 [sigmaaldrich.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]

An Investigator's Guide to the Potential Biological Activities of 5-(4-Chlorophenyl)pentanoic Acid

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of 5-(4-Chlorophenyl)pentanoic acid. While direct pharmacological data on this specific molecule is limited, its structural motifs, particularly the 4-chlorophenyl group and the pentanoic acid chain, are present in numerous compounds with established biological effects. This document synthesizes information from analogous structures to postulate potential anti-inflammatory, anticancer, and antimicrobial activities. Detailed, self-validating experimental protocols are provided to systematically evaluate these hypotheses, offering a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

5-(4-Chlorophenyl)pentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid chain linked to a 4-chlorophenyl group. The presence of the chlorophenyl moiety is of significant interest in medicinal chemistry, as it is a common feature in a variety of bioactive molecules. This group can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The pentanoic acid chain provides a flexible linker and a carboxylic acid functional group, which can participate in hydrogen bonding and salt bridge formation, crucial for receptor or enzyme inhibition.

Given the lack of extensive research on 5-(4-Chlorophenyl)pentanoic acid, a structure-activity relationship (SAR) approach based on analogous compounds is a logical starting point for investigation. Derivatives of 4-chlorophenyl substituted alkanoic acids and other compounds bearing the 4-chlorophenyl moiety have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. This guide will explore these potential activities and provide the technical framework for their experimental validation.

Postulated Biological Activities and Mechanistic Rationale

Based on the pharmacological profiles of structurally related compounds, we can hypothesize several potential biological activities for 5-(4-Chlorophenyl)pentanoic acid.

Potential Anti-inflammatory and Analgesic Activity

The 4-chlorophenyl group is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents[1]. For instance, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid has shown potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α[1]. The mechanism of action for many such compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Furthermore, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have exhibited significant analgesic properties[4][5]. This suggests that the 4-chlorophenyl moiety can interact with targets in pain signaling pathways.

Hypothesized Mechanism of Action (Anti-inflammatory): 5-(4-Chlorophenyl)pentanoic acid may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory pathway, such as COX-1 and COX-2. This would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain.

Caption: Hypothesized Anti-inflammatory Pathway of 5-(4-Chlorophenyl)pentanoic acid.

Potential Anticancer Activity

The 4-chlorophenyl moiety is present in numerous compounds that have been evaluated for their anticancer properties[2][6]. For example, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol has demonstrated significant anticancer activity against various cancer cell lines[2]. The cytotoxic effects of such compounds can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.

Hypothesized Mechanism of Action (Anticancer): 5-(4-Chlorophenyl)pentanoic acid could induce cytotoxicity in cancer cells by disrupting mitochondrial function, leading to the activation of the intrinsic apoptotic pathway. This would involve the release of cytochrome c and the subsequent activation of caspases, ultimately leading to programmed cell death.

Caption: Hypothesized Intrinsic Apoptotic Pathway Induced by 5-(4-Chlorophenyl)pentanoic acid.

Potential Antimicrobial Activity

Compounds containing the 4-chlorophenyl group have shown activity against a range of microbial pathogens[3][7]. For instance, a derivative of pyrrolo[1,2-a][6][8]benzodiazepines containing a 4-chlorophenyl substituent exhibited antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[3]. The lipophilic nature of the chlorophenyl group may facilitate the compound's entry into bacterial cells.

Hypothesized Mechanism of Action (Antimicrobial): The antimicrobial activity of 5-(4-Chlorophenyl)pentanoic acid could stem from its ability to disrupt the bacterial cell membrane integrity or inhibit essential bacterial enzymes, leading to bacterial cell death.

Experimental Validation: A Step-by-Step Guide

To empirically test the hypothesized biological activities, a systematic, multi-tiered screening approach is recommended. This section provides detailed, self-validating protocols for key in vitro assays.

Preliminary Cytotoxicity Assessment

Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of 5-(4-Chlorophenyl)pentanoic acid to establish a suitable concentration range for subsequent assays.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[9].

Protocol:

-

Cell Seeding: Plate a selection of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., Vero cells) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 5-(4-Chlorophenyl)pentanoic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubation: Replace the existing medium with the medium containing the test compound or controls and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each cell line and time point.

Self-Validation: The inclusion of a positive control (Doxorubicin) ensures the assay is performing as expected. The use of a non-cancerous cell line helps to assess the compound's selectivity for cancer cells.

Evaluation of Anti-inflammatory Activity

Principle: Nitric oxide is a key inflammatory mediator. Its production by macrophages upon stimulation with lipopolysaccharide (LPS) can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[10].

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of 5-(4-Chlorophenyl)pentanoic acid (determined from the MTT assay) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control inhibitor (e.g., L-NAME).

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Self-Validation: The positive control inhibitor (L-NAME) validates the assay's ability to detect inhibition of NO production. The negative control ensures that the cells are not spontaneously producing high levels of NO.

Antimicrobial Activity Screening

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[11].

Protocol:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Serially dilute 5-(4-Chlorophenyl)pentanoic acid in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation: The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium. The standard antibiotic/antifungal provides a benchmark for the compound's potency.

Caption: Experimental Workflow for Investigating the Biological Activities of 5-(4-Chlorophenyl)pentanoic acid.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 5-(4-Chlorophenyl)pentanoic acid (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast Cancer) | Experimental Value | Experimental Value | Experimental Value |

| A549 (Lung Cancer) | Experimental Value | Experimental Value | Experimental Value |

| Vero (Non-cancerous) | Experimental Value | Experimental Value | Experimental Value |

| Doxorubicin (Positive Control) | Reference Value | Reference Value | Reference Value |

Table 2: Anti-inflammatory and Antimicrobial Activity of 5-(4-Chlorophenyl)pentanoic acid

| Assay | Test System | Endpoint | Result |

| Griess Assay | LPS-stimulated RAW 264.7 cells | NO Inhibition (%) | Experimental Value |

| Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | Experimental Value |

| Broth Microdilution | Escherichia coli | MIC (µg/mL) | Experimental Value |

| Broth Microdilution | Candida albicans | MIC (µg/mL) | Experimental Value |

Conclusion and Future Directions

This guide provides a robust framework for the initial investigation into the potential biological activities of 5-(4-Chlorophenyl)pentanoic acid. By leveraging knowledge from structurally similar compounds, we have formulated testable hypotheses and provided detailed, self-validating experimental protocols. Positive results from these initial in vitro screens would warrant further investigation into the specific mechanisms of action, including enzyme inhibition assays, apoptosis assays, and studies on gene and protein expression. Ultimately, promising in vitro data would pave the way for in vivo studies in relevant animal models to assess the therapeutic potential of this compound. The systematic approach outlined herein will enable researchers to efficiently and rigorously evaluate the pharmacological profile of 5-(4-Chlorophenyl)pentanoic acid and determine its potential as a lead compound for drug discovery.

References

-

Cetirizine. (2024). In Wikipedia. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). PubMed. Retrieved from [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

In vitro methods for testing antiviral drugs. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (2024). PubMed. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

4-(4-chlorophenyl) pyridine an antimicrobial compound of plant origin. (2017). ResearchGate. Retrieved from [Link]

-

In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging-US. Retrieved from [Link]

-

Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. (2023). MDPI. Retrieved from [Link]

-

Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2023). Taylor & Francis Online. Retrieved from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2021). SciSpace. Retrieved from [Link]

-

Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2024). MDPI. Retrieved from [Link]

-

Novel Antibacterial Approaches and Therapeutic Strategies. (2024). MDPI. Retrieved from [Link]

-

Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2023). MDPI. Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. Retrieved from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

-

A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. (2026). American Chemical Society. Retrieved from [Link]

-

Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024). Springer. Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2013). MDPI. Retrieved from [Link]

-

Analgesic Activity of 6-(p-Chlorophenyl)-4-Substituted-Benzylidene tetrahydropyridazin-3(2H)-One. (2019). Acta Scientific. Retrieved from [Link]

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2009). National Center for Biotechnology Information. Retrieved from [Link]

-

(4-Chlorophenyl)(morpholino)methanethione. (n.d.). PubChem. Retrieved from [Link]

-

In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. (2023). MDPI. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2022). ResearchGate. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Vaccinium Species (Ericaceae): Phytochemistry and Biological Properties of Medicinal Plants. (2022). MDPI. Retrieved from [Link]

-

How to test antiviral activity of compound?. (2019). ResearchGate. Retrieved from [Link]

-

SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. (2019). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1998). PubMed. Retrieved from [Link]

-

Cytotoxicity Assay Protocol. (2024). Protocols.io. Retrieved from [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2024). Protocols.io. Retrieved from [Link]

-

Unconventional screening approaches for antibiotic discovery. (2015). ResearchGate. Retrieved from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(4-Chlorophenyl)pentanoic Acid Bioactivity: A Senior Application Scientist's Technical Guide

Abstract